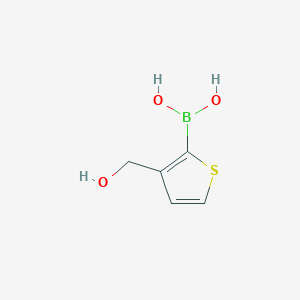

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid

Description

Propriétés

IUPAC Name |

[3-(hydroxymethyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7-9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUVNOIORZPHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453349 | |

| Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222840-73-5 | |

| Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(Hydroxymethyl)thiophen-2-yl)boronic acid (CAS 222840-73-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is a specialized organic compound that holds significant promise in the realms of medicinal chemistry and materials science. As a derivative of thiophene, a heterocyclic aromatic compound, and featuring a boronic acid functional group, it serves as a versatile building block in organic synthesis. Its structure is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 222840-73-5 | [Chemical Supplier Catalogs] |

| Molecular Formula | C₅H₇BO₃S | [1][2][3][4] |

| Molecular Weight | 157.98 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | [General knowledge] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage at 2-8°C. | [Chemical Supplier Catalogs] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | [General knowledge] |

Synthesis and Reactions

Synthesis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid

A plausible synthetic route to (3-(Hydroxymethyl)thiophen-2-yl)boronic acid involves the protection of the hydroxyl group of a suitable thiophene precursor, followed by a lithium-halogen exchange and subsequent reaction with a borate ester. The final step involves the deprotection of the hydroxyl group.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Protection of the Hydroxyl Group

-

To a solution of (3-(bromomethyl)thiophen-2-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents), and imidazole (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Borylation

-

Dissolve the protected thiophene derivative (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 equivalents) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection and Isolation

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford (3-(Hydroxymethyl)thiophen-2-yl)boronic acid.

References

An In-Depth Technical Guide to the Synthesis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic pathway, including experimental protocols and expected quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is a bifunctional molecule incorporating a thiophene ring, a hydroxymethyl group, and a boronic acid moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and functional materials. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. The hydroxymethyl group offers a site for further chemical modification, allowing for the introduction of diverse functionalities.

This guide outlines a common and effective synthetic strategy for the preparation of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid, proceeding through the protection of the hydroxymethyl group, followed by a lithium-halogen exchange, borylation, and subsequent deprotection.

Synthetic Pathway Overview

The synthesis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid can be efficiently achieved through a multi-step process. The general workflow involves the protection of the reactive hydroxymethyl group of a suitable starting material, followed by the introduction of the boronic acid functionality at the 2-position of the thiophene ring, and concluding with the removal of the protecting group.

Caption: Synthetic workflow for (3-(Hydroxymethyl)thiophen-2-yl)boronic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Protection of 2-Bromo-3-(hydroxymethyl)thiophene

Objective: To protect the hydroxyl group of the starting material to prevent interference in the subsequent lithiation step.

Protocol:

-

To a solution of 2-bromo-3-(hydroxymethyl)thiophene (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 eq).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-3-((tert-butyldimethylsilyloxy)methyl)thiophene.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-Bromo-3-(hydroxymethyl)thiophene | 1.0 | 193.06 |

| Imidazole | 1.5 | 68.08 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.2 | 150.72 |

| Dichloromethane (DCM) | - | 84.93 |

Table 1: Reagents for the protection step.

Lithiation and Borylation

Objective: To introduce the boronic acid functionality at the 2-position of the thiophene ring.

Protocol:

-

Dissolve the protected intermediate, 2-bromo-3-((tert-butyldimethylsilyloxy)methyl)thiophene (1.0 eq), in anhydrous tetrahydrofuran (THF) (0.1 M) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically a 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the protected boronic ester, which is often used in the next step without further purification.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-Bromo-3-((tert-butyldimethylsilyloxy)methyl)thiophene | 1.0 | 307.33 |

| n-Butyllithium (n-BuLi) | 1.1 | 64.06 |

| Triisopropyl borate | 1.5 | 188.08 |

| Tetrahydrofuran (THF) | - | 72.11 |

Table 2: Reagents for the lithiation and borylation step.

Deprotection and Isolation

Objective: To remove the silyl protecting group and hydrolyze the boronic ester to yield the final product.

Protocol:

-

Dissolve the crude protected boronic ester from the previous step in THF (0.2 M).

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.5 eq, typically a 1.0 M solution in THF).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To the residue, add a mixture of diethyl ether and water.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude (3-(Hydroxymethyl)thiophen-2-yl)boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on a specialized silica gel for boronic acids.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Crude Protected Boronic Ester | 1.0 | - |

| Tetrabutylammonium fluoride (TBAF) | 1.5 | 261.46 |

| Tetrahydrofuran (THF) | - | 72.11 |

Table 3: Reagents for the deprotection step.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Expected Yield (%) |

| Protection | 2-Bromo-3-((tert-butyldimethylsilyloxy)methyl)thiophene | 2-Bromo-3-(hydroxymethyl)thiophene | 85-95 |

| Lithiation and Borylation | Crude Protected Boronic Ester | 2-Bromo-3-((tert-butyldimethylsilyloxy)methyl)thiophene | 70-85 |

| Deprotection and Isolation | (3-(Hydroxymethyl)thiophen-2-yl)boronic acid | Crude Protected Boronic Ester | 75-90 |

Table 4: Summary of expected yields.

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression where a reactive functional group is temporarily masked to allow for a specific chemical transformation on another part of the molecule. The final step unmasks the original functionality to yield the desired product.

Caption: Logical flow of the synthetic strategy.

Conclusion

The synthesis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid presented in this guide is a reliable and scalable method. Careful control of reaction conditions, particularly temperature during the lithiation step, is crucial for achieving high yields and purity. This versatile building block holds significant potential for the development of novel compounds in the pharmaceutical and materials science industries. Researchers and scientists can utilize the detailed protocols and data provided herein to efficiently produce this valuable chemical intermediate.

An In-depth Technical Guide to (3-(Hydroxymethyl)thiophen-2-yl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a thiophene ring with a boronic acid and a hydroxymethyl group, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its role in contemporary drug discovery.

Core Physical and Chemical Properties

While specific experimental values for some properties of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid are not widely reported in publicly available literature, the fundamental properties are summarized below. It is recommended that users verify these properties through analytical testing for their specific batches.

| Property | Value | Source |

| CAS Number | 222840-73-5 | [1][2][3][4][5][6] |

| Molecular Formula | C5H7BO3S | [1][2][3][4][5][6] |

| Molecular Weight | 157.98 g/mol | [1][2][3][4][5][6] |

| Appearance | White to light yellow crystalline powder or solid | [2][7] |

| Purity | Typically available in ≥95% or ≥98% purity | [1][3] |

| Storage Conditions | Store in a cool, dry, dark place. For long-term storage, -20°C is recommended.[6] |

Note on Stability and Handling: Boronic acids, in general, are susceptible to dehydration, which can lead to the formation of cyclic anhydrides (boroxines). It is crucial to store (3-(Hydroxymethyl)thiophen-2-yl)boronic acid under anhydrous conditions to maintain its integrity.[6] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.

Synthesis and Purification

A plausible synthetic workflow is outlined below:

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: General Synthesis of a Thienylboronic Acid

The following is a generalized protocol for the synthesis of a thienylboronic acid, which can be adapted for the synthesis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid, likely starting from 2-bromo-3-(hydroxymethyl)thiophene.

Materials:

-

2-Bromo-3-(hydroxymethyl)thiophene (or a protected derivative)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Lithiation: Dissolve the starting bromo-thiophene derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C. Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the low temperature. Stir the reaction mixture at -78°C for 1-2 hours.

-

Borylation: To the freshly prepared lithiated species, add triisopropyl borate dropwise at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl. Stir vigorously for 1-2 hours.

-

Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents) or by column chromatography on silica gel.[8][9] A common purification technique for boronic acids involves forming a salt by treatment with a base, followed by extraction to remove non-acidic impurities, and then re-acidification to precipitate the pure boronic acid.[10]

Spectroscopic Characterization

While specific ¹H and ¹³C NMR spectra for (3-(Hydroxymethyl)thiophen-2-yl)boronic acid were not found in the provided search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Thiophene protons: Two doublets in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring.

-

Hydroxymethyl protons: A singlet or a triplet (if coupled to the hydroxyl proton) for the -CH₂- group, likely between 4.5 and 5.0 ppm. The hydroxyl proton itself would appear as a broad singlet.

-

Boronic acid protons: A broad singlet for the -B(OH)₂ protons, which is often exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Thiophene carbons: Four signals in the aromatic region (approximately 120-150 ppm), with the carbon attached to the boron atom being broader and having a lower intensity.

-

Hydroxymethyl carbon: A signal for the -CH₂- group, likely in the range of 55-65 ppm.

Reactivity and Applications in Organic Synthesis

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules.

Caption: Key components of the Suzuki-Miyaura coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

-

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

-

To a reaction vessel, add (3-(Hydroxymethyl)thiophen-2-yl)boronic acid (typically 1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (often 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Role in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres for phenyl rings, often leading to improved pharmacokinetic and pharmacodynamic properties.[11][12] Boronic acids themselves are a class of compounds with significant therapeutic potential, most notably as enzyme inhibitors.[13]

The combination of these two moieties in (3-(Hydroxymethyl)thiophen-2-yl)boronic acid makes it a valuable precursor for the synthesis of compounds targeting various biological pathways. Thiophene derivatives have been investigated as inhibitors of a number of kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][13][14][15]

Caption: Inhibition of a kinase cascade by a thiophene derivative.

Derivatives synthesized from (3-(Hydroxymethyl)thiophen-2-yl)boronic acid could potentially inhibit various kinases by competing with ATP for the active site, thereby blocking downstream signaling and eliciting a therapeutic effect, such as inducing apoptosis in cancer cells.[14] The hydroxymethyl group offers an additional site for modification, allowing for the fine-tuning of solubility, binding affinity, and other pharmacological properties.

References

- 1. mdpi.com [mdpi.com]

- 2. (3-(hydroxymethyl)thiophen-2-yl)boronic acid 95% | CAS: 222840-73-5 | AChemBlock [achemblock.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. 3-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID | 222840-73-5 [amp.chemicalbook.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid molecular weight and formula

This document provides the core physicochemical properties of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid have been determined and are summarized below.

| Property | Value |

| Molecular Formula | C5H7BO3S[1][2][3] |

| Molecular Weight | 157.98 g/mol [1][2][3] |

| IUPAC Name | (3-(hydroxymethyl)thiophen-2-yl)boronic acid[2] |

| CAS Number | 222840-73-5[1][2][3] |

Structural Information

To facilitate a deeper understanding of its chemical nature, the structural representation of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid is provided.

Caption: 2D structure of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid.

References

Technical Guide: Spectroscopic Analysis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid. While a literature search did not yield specific, publicly available experimental ¹H and ¹³C NMR data for this compound, this document outlines a detailed protocol for acquiring such data and presents predicted spectral data based on established principles of NMR spectroscopy. This guide is intended to serve as a valuable resource for the characterization of this and structurally related compounds in research and development settings.

Data Presentation

Due to the absence of experimentally verified and published ¹H and ¹³C NMR data for (3-(Hydroxymethyl)thiophen-2-yl)boronic acid in the surveyed literature, the following tables provide predicted chemical shifts. These predictions are based on the analysis of structurally similar thiophene derivatives and general substituent effects in NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for (3-(Hydroxymethyl)thiophen-2-yl)boronic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.10 - 7.30 | Doublet | 4.0 - 6.0 |

| H5 | 7.40 - 7.60 | Doublet | 4.0 - 6.0 |

| -CH₂OH | 4.60 - 4.80 | Singlet | - |

| -CH₂OH | Variable (broad) | Singlet | - |

| -B(OH | |||

| )₂ | Variable (broad) | Singlet | - |

Note: The chemical shifts of protons attached to oxygen (-OH) are highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets.

Table 2: Predicted ¹³C NMR Spectral Data for (3-(Hydroxymethyl)thiophen-2-yl)boronic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 130 - 135 (broad) |

| C3 | 145 - 150 |

| C4 | 128 - 132 |

| C5 | 125 - 129 |

| -C H₂OH | 60 - 65 |

Note: The carbon atom directly attached to the boron (C2) may exhibit a broad signal or be unobserved due to quadrupolar relaxation induced by the boron nucleus.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for arylboronic acids. The following section details a general methodology for the ¹H and ¹³C NMR analysis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid.

1. Sample Preparation

-

Compound Purity: Ensure the sample of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid is of high purity, as impurities can complicate spectral interpretation.

-

Solvent Selection: Deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ are recommended. DMSO-d₆ is often preferred for boronic acids as it can help to break up oligomeric species (boroxines) that can form through dehydration and lead to broad signals. Methanol-d₄ can also be effective but will result in the exchange of the B(OH)₂ and CH₂OH protons with the solvent's deuterium, causing these signals to disappear from the ¹H NMR spectrum.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Procedure:

-

Accurately weigh the desired amount of the boronic acid into a clean, dry NMR tube.

-

Add the appropriate volume of the chosen deuterated solvent.

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

-

If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette into a fresh NMR tube.

-

2. NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended to achieve good signal dispersion.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment is standard.

-

Spectral Width: A spectral width of approximately 200-220 ppm is appropriate.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted to the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum should be carefully phased and a baseline correction applied to ensure accurate integration and peak picking.

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mandatory Visualization

The following diagram illustrates the general workflow for NMR spectroscopic analysis, from sample preparation to the final structural elucidation.

Caption: General workflow for NMR analysis.

Unveiling the Structural Landscape of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, the experimental crystal structure of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid has not been reported in publicly accessible databases. This guide, therefore, presents a comprehensive overview based on established chemical principles, data from analogous compounds, and predicted structural features. The experimental protocols and data tables are provided as representative examples for the characterization of such a molecule.

Introduction

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is a bifunctional molecule of interest in medicinal chemistry and materials science. The presence of a boronic acid moiety on a thiophene scaffold, further functionalized with a hydroxymethyl group, offers multiple avenues for chemical modification and interaction. Boronic acids are well-established as key building blocks in Suzuki-Miyaura cross-coupling reactions and are known to interact with diols, including those found in biological systems. The thiophene ring is a common heterocycle in pharmaceuticals, contributing to their metabolic stability and biological activity. This document provides a theoretical exploration of its structural and chemical properties in the absence of experimental crystallographic data.

Predicted Molecular and Spectroscopic Data

While a definitive crystal structure is unavailable, we can predict key molecular and spectroscopic parameters based on known values for similar compounds. These predictions are crucial for the initial characterization and quality control of synthesized (3-(Hydroxymethyl)thiophen-2-yl)boronic acid.

Table 1: Predicted Molecular and Spectroscopic Data

| Parameter | Predicted Value |

| Molecular Formula | C₅H₇BO₃S |

| Molecular Weight | 157.98 g/mol |

| ¹H NMR (in DMSO-d₆) | δ (ppm): ~7.6-7.8 (d, 1H, thiophene-H), ~7.0-7.2 (d, 1H, thiophene-H), ~4.5 (s, 2H, -CH₂-), ~5.0-6.0 (br s, 1H, -OH), ~8.0 (s, 2H, -B(OH)₂) |

| ¹³C NMR (in DMSO-d₆) | δ (ppm): ~140-145 (C-B), ~135-140 (C-S), ~125-130 (thiophene CH), ~120-125 (thiophene CH), ~60-65 (-CH₂OH) |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3600-3200 (O-H stretch, broad), ~3100 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1350 (B-O stretch), ~1020 (C-O stretch) |

| Mass Spectrometry | [M-H]⁻: 156.01, [M+Na]⁺: 181.00 |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to (3-(Hydroxymethyl)thiophen-2-yl)boronic acid can be envisioned starting from 3-bromothiophene-2-carbaldehyde. This approach involves the protection of the aldehyde, followed by a metal-halogen exchange and subsequent borylation.

Proposed Synthesis Workflow

Stability and Storage Conditions for (3-(Hydroxymethyl)thiophen-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-(hydroxymethyl)thiophen-2-yl)boronic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this compound in research and development settings. While specific quantitative stability data for this particular boronic acid is limited in publicly available literature, this guide synthesizes general knowledge of boronic acid stability, information from supplier safety data sheets (SDS), and outlines best practices for its handling and storage.

Core Concepts in Boronic Acid Stability

Boronic acids are a class of organoboron compounds that are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, they are known to be susceptible to several degradation pathways that can impact their purity and reactivity over time. Understanding these pathways is essential for maintaining the quality of (3-(hydroxymethyl)thiophen-2-yl)boronic acid.

Key Degradation Pathways:

-

Oxidation: The carbon-boron bond is susceptible to oxidation, which can convert the boronic acid to the corresponding alcohol (in this case, 2-hydroxy-3-(hydroxymethyl)thiophene) and boric acid. This process can be accelerated by the presence of oxidizing agents and exposure to air.

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved by a proton source, typically water or acid, resulting in the replacement of the boronic acid group with a hydrogen atom. For (3-(hydroxymethyl)thiophen-2-yl)boronic acid, this would lead to the formation of 3-(hydroxymethyl)thiophene. The rate of protodeboronation is often influenced by pH.

-

Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic anhydrides, most commonly a trimeric boroxine. This is a reversible process, and the boronic acid can often be regenerated by the addition of water. However, the formation of anhydrides can affect the solubility and reactivity of the compound.

The presence of the thiophene ring, a heteroaromatic system, can influence the stability of the boronic acid group. 2-Heterocyclic boronic acids are often reported to be less stable than their aryl counterparts.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the longevity of (3-(hydroxymethyl)thiophen-2-yl)boronic acid, it is imperative to adhere to proper storage and handling protocols. The following recommendations are based on information from various chemical suppliers.

Table 1: Recommended Storage Conditions for (3-(Hydroxymethyl)thiophen-2-yl)boronic acid

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at temperatures below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.[1][2] | Low temperatures slow down the rates of chemical degradation reactions, including oxidation and protodeboronation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen and moisture from the air, thereby reducing the risk of oxidation and hydrolysis. |

| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis of the boronic acid and the formation of boroxines. |

| Light | Store in a dark place.[1] | Protects the compound from potential light-induced degradation. |

Handling Precautions:

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

When not in use, ensure the container is tightly sealed to prevent exposure to air and moisture.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of (3-(hydroxymethyl)thiophen-2-yl)boronic acid, a series of experiments can be designed. The following are generalized protocols that can be adapted for this specific compound.

3.1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products, allowing for the quantification of its purity over time.

-

Objective: To quantify the degradation of (3-(hydroxymethyl)thiophen-2-yl)boronic acid under various stress conditions (e.g., elevated temperature, different pH levels, exposure to light and oxidizing agents).

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is a common choice.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The aqueous phase can be buffered to investigate pH-dependent stability.

-

Procedure:

-

Prepare a stock solution of (3-(hydroxymethyl)thiophen-2-yl)boronic acid in a suitable solvent (e.g., acetonitrile or methanol).

-

Aliquot the stock solution into several vials.

-

Subject the vials to different stress conditions (e.g., 40°C, 60°C, acidic pH, basic pH, exposure to UV light, addition of a mild oxidizing agent like hydrogen peroxide).

-

At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

-

Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring

¹H NMR spectroscopy can be a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of the boronic acid in solution.

-

Objective: To identify the structures of degradation products and monitor the disappearance of the parent compound's signals.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).

-

Procedure:

-

Dissolve a known amount of (3-(hydroxymethyl)thiophen-2-yl)boronic acid in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).

-

Subject the NMR tube to the desired stress condition (e.g., heat, addition of D₂O, or a catalytic amount of acid or base).

-

Acquire subsequent ¹H NMR spectra at regular intervals.

-

Analyze the spectra to identify new peaks corresponding to degradation products and integrate the signals to monitor the relative decrease of the starting material.

-

Visualizing the Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of (3-(hydroxymethyl)thiophen-2-yl)boronic acid.

Conclusion

The stability of (3-(hydroxymethyl)thiophen-2-yl)boronic acid is a critical factor that influences its efficacy in synthetic applications. While this compound, like many other heterocyclic boronic acids, is susceptible to degradation, its shelf-life can be significantly extended by adhering to strict storage and handling protocols. The primary recommendations are to store the compound at low temperatures (ideally ≤ -20°C), under an inert atmosphere, and protected from light and moisture. For researchers and drug development professionals, conducting in-house stability studies using methods such as HPLC and NMR is advisable to establish a comprehensive stability profile under specific laboratory conditions. This proactive approach will ensure the reliability of experimental results and the overall success of research endeavors involving this versatile reagent.

References

A Technical Guide to (3-(Hydroxymethyl)thiophen-2-yl)boronic acid: Commercial Availability, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is a valuable heterocyclic building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative experimental protocol for the use of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid.

Commercial Availability and Physicochemical Properties

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is readily available from a variety of commercial chemical suppliers. The compound is typically offered in research-grade purities, suitable for a range of synthetic applications.

Table 1: Commercial Supplier Information

| Supplier | Catalog Number | Purity |

| AOBChem | 14717 | 95% |

| CyclicPharma | SL10911 | >98%[1] |

| AChemBlock | Q66751 | 95%[2] |

| Ark Pharm | P000495579 | 95+% |

| American Custom Chemicals Corporation | BOR0005750 | 95.00% |

Table 2: Physicochemical and Safety Data

| Property | Value | Reference |

| CAS Number | 222840-73-5 | [1][2] |

| Molecular Formula | C5H7BO3S | [1][2] |

| Molecular Weight | 157.98 g/mol | [1][2] |

| Appearance | White to off-white solid | General Supplier Information |

| Purity | ≥95% | [2][3] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage at 2-8°C or under inert atmosphere for long-term stability. | General Supplier Information |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Generic Boronic Acid SDS |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Generic Boronic Acid SDS |

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The primary application of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid in synthetic chemistry is as a coupling partner in Suzuki-Miyaura reactions to introduce the 3-(hydroxymethyl)thiophen-2-yl moiety into various organic scaffolds. The following is a representative experimental protocol for the coupling of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid with an aryl bromide. Researchers should note that reaction conditions may require optimization based on the specific substrate.

Materials:

-

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), (3-(Hydroxymethyl)thiophen-2-yl)boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Subsequently, add the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling reaction from a conceptual and mechanistic perspective.

Conclusion

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid serves as a versatile and commercially accessible reagent for the synthesis of complex thiophene-containing molecules. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for researchers in drug discovery and materials science. The information and representative protocol provided in this guide are intended to facilitate its effective use in the laboratory. As with all chemical reagents, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

The Intricacies of Reactivity: A Technical Guide to Substituted Thiophene Boronic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Thiophene rings are a cornerstone in medicinal chemistry, valued for their ability to modulate the physicochemical and pharmacological properties of drug candidates. As bioisosteres of phenyl rings, they can enhance metabolic stability and pharmacokinetic profiles. Thiophene boronic acids are pivotal building blocks for incorporating this crucial moiety, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This technical guide delves into the reactivity of substituted thiophene boronic acids, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to empower researchers in the synthesis of novel therapeutics.

Understanding Reactivity: The Influence of Substituents and Isomerism

The reactivity of thiophene boronic acids in Suzuki-Miyaura cross-coupling is significantly influenced by the electronic nature and position of substituents on the thiophene ring, as well as the position of the boronic acid group itself (2- vs. 3-position). These factors primarily affect the transmetalation step of the catalytic cycle.

Electronic Effects: Generally, electron-donating groups on the thiophene ring can enhance the nucleophilicity of the organic group being transferred from boron to the palladium center, potentially increasing the reaction rate. Conversely, electron-withdrawing groups can have a more complex influence, sometimes leading to slower reactions, though this can often be overcome by careful optimization of reaction conditions.

Positional Isomerism: The 2-position of the thiophene ring is typically more electron-deficient than the 3-position, which can influence the rate of oxidative addition when the thiophene moiety is the halide partner. In the context of boronic acids, the stability and reactivity of 2- and 3-thienylboronic acids can differ, impacting reaction outcomes. For instance, 2-thiopheneboronic acid can be more susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.

Quantitative Reactivity Data

The following tables summarize yields from various studies on the Suzuki-Miyaura coupling of substituted thiophene boronic acids with different aryl halides. It is important to note that reaction conditions can vary between studies, impacting direct comparability.

Table 1: Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid and its Derivatives with Various Aryl Halides

| Entry | Thiophene Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Thiopheneboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 89 |

| 2 | 2-Thiopheneboronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 82 |

| 3 | 5-Formyl-2-thiopheneboronic acid | 4-Bromoanisole | XPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | High Yield |

| 4 | 5-Chloro-2-thiopheneboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | ~75-85 (estimated) |

| 5 | 4-Methyl-2-thiopheneboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 90+ |

Table 2: Suzuki-Miyaura Coupling of 3-Thiopheneboronic Acid with Various Aryl Halides[1]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Chloroanisole | 3-(4-methoxyphenyl)thiophene | 91 |

| 2 | 4-Chlorotoluene | 3-(4-methylphenyl)thiophene | 93 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)thiophene | 95 |

| 4 | 4-Chlorobenzonitrile | 4-(thiophen-3-yl)benzonitrile | 94 |

| 5 | 2-Chloropyridine | 2-(thiophen-3-yl)pyridine | 85 |

| 6 | 3-Chloropyridine | 3-(thiophen-3-yl)pyridine | 88 |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in the laboratory. Below are representative procedures for the Suzuki-Miyaura coupling of thiophene boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with Aryl Halides[1]

Materials:

-

Aryl halide (1.0 equiv)

-

3-Thienylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene or n-propanol)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (three-necked round-bottomed flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide and 3-Thienylboronic acid.

-

Add the palladium catalyst and the organic solvent.

-

Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Add the aqueous base solution to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylthiophene.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling[1]

Materials:

-

Aryl halide (1.0 equiv)

-

Thiophene boronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O mixture)

-

Microwave reactor vial with a stir bar

Procedure:

-

In a microwave reactor vial, combine the aryl halide, thiophene boronic acid, palladium catalyst, and base.

-

Add the solvent mixture to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Complexity: Signaling Pathways and Experimental Workflows

The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses and is a key target for the development of anti-inflammatory drugs and cancer therapeutics.[2][3] Thiophene-containing compounds have been investigated as inhibitors of this pathway. The following diagram illustrates the core components of the p38 MAPK signaling cascade.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram outlines a typical experimental workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.

Logical Workflow: High-Throughput Screening for Reaction Optimization

High-throughput screening (HTS) is a powerful strategy to rapidly identify optimal reaction conditions by parallelly evaluating numerous variables. This logical workflow illustrates the key stages of an HTS campaign for optimizing the Suzuki-Miyaura coupling of substituted thiophene boronic acids.

References

The Transmetalation Mechanism of Thiophene Boronic Acids in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds in pharmaceutical and materials science. Thiophene-containing biaryls are privileged structures, frequently found in blockbuster drugs and high-performance organic materials.[1][2] However, the use of thiophene boronic acids in these reactions presents unique challenges, primarily concerning the efficiency of the transmetalation step and the competing protodeboronation side reaction.[3][4] This technical guide provides an in-depth analysis of the transmetalation mechanism involving thiophene boronic acids, consolidates quantitative data on reaction outcomes, details relevant experimental protocols, and offers a mechanistic framework to aid in reaction optimization and troubleshooting.

Introduction: The Significance of Thiophene Scaffolds

Thiophene and its derivatives are integral components in a vast array of biologically active molecules and functional materials.[2][5] Their incorporation into molecular frameworks can significantly modulate physicochemical properties such as solubility, metabolic stability, and electronic characteristics. Consequently, the efficient synthesis of thiophene-containing compounds via methods like the Suzuki-Miyaura coupling is of paramount importance to the drug development pipeline and the advancement of materials science.[1][5] The Suzuki-Miyaura reaction's popularity stems from its broad functional group tolerance, mild conditions, and the general stability and low toxicity of organoboron reagents.[6][7] The catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] For thiophene boronic acids, the transmetalation step—the transfer of the thiophenyl group from boron to the palladium catalyst—is often the rate-limiting and most complex stage, dictating the overall success of the coupling.

The Core Mechanism: Transmetalation Pathways

The transmetalation step is not a simple ligand exchange; it is a nuanced process highly dependent on the reaction conditions, particularly the choice of base and solvent. Two primary mechanistic pathways have been proposed and are the subject of extensive debate and study: the "Boronate Pathway" and the "Oxo-Palladium Pathway".[10][11][12]

The Boronate Pathway (Path A)

In this pathway, the base (e.g., OH⁻, OR⁻) first activates the boronic acid to form a more nucleophilic tetracoordinate boronate species ([Ar-B(OH)₃]⁻). This "ate" complex then reacts with the arylpalladium(II) halide complex, LₙPd(Ar')(X), formed after oxidative addition, to transfer the thiophenyl group to the palladium center.[5][13]

The Oxo-Palladium Pathway (Path B)

Alternatively, the base can react with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex, LₙPd(Ar')(OH). This species then undergoes ligand exchange with the neutral thiophene boronic acid, facilitating the transfer of the thiophenyl group.[10][11]

Kinetic studies comparing the two pathways have provided compelling evidence that for reactions conducted with weak bases (like carbonates or phosphates) in aqueous solvent mixtures, the Oxo-Palladium Pathway (Path B) is significantly faster .[10][11] One study demonstrated that the rate of reaction between an arylpalladium hydroxide complex and a boronic acid was approximately 1.4 x 10⁴ times faster than the reaction between the corresponding arylpalladium halide complex and the boronate.[11]

Below is a diagram illustrating the divergence of these two key transmetalation pathways within the overall Suzuki-Miyaura catalytic cycle.

The Thiophene Challenge: Protodeboronation

The most significant competing side reaction in the Suzuki-Miyaura coupling of thiophene boronic acids is protodeboronation , the cleavage of the C-B bond by a proton source (like water) to yield thiophene.[3][4] Thienylboronic acids are particularly prone to this degradation, especially under the basic, aqueous conditions and elevated temperatures often required for coupling.[3][14]

Several factors accelerate protodeboronation:

-

High pH: The reaction is often fastest at pH > 10, creating a direct conflict with the basic conditions needed for transmetalation.[3]

-

Elevated Temperatures: Higher temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[3]

-

Aqueous Media: Water is a necessary proton source for the reaction.[3]

-

Catalyst System: Certain palladium-phosphine catalysts can inadvertently promote this side reaction.[3]

The competition between the rate of transmetalation (k_TM_) and the rate of protodeboronation (k_PDB_) is the critical determinant of the final product yield. For a successful reaction, k_TM_ must be significantly greater than k_PDB_.

Quantitative Data on Reaction Performance

The choice of reaction parameters is critical for maximizing the yield of the desired coupled product while minimizing protodeboronation. The following tables summarize quantitative data from various studies, comparing the effects of different bases and the reactivity of different thiophene boronic acid isomers.

Table 1: Comparative Yields with Different Bases

The selection of a base is crucial. While stronger bases can accelerate transmetalation, they can also dramatically increase the rate of protodeboronation. A careful balance is required.

| Thiophene Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 72 | [15] |

| 3-Thiopheneboronic acid | 4-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq.) | 96 | [16][17] |

| 2-Thiopheneboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | ~70-80 | [14] |

| (5-formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos Pd G4 | K₃PO₄ | Dioxane | >95 (conversion) | [18] |

| 2,5-Thiophenebis(boronic acid pinacol ester) | 4,7-Dibromo-2,1,3-benzothiadiazole | Pd(OAc)₂ / P(o-tol)₃ | Na₂CO₃ (aq.) | Toluene | High | [8] |

Note: Yields are highly dependent on the specific substrates, temperature, and reaction time. This table is for comparative illustration.

Table 2: Reactivity and Stability of Thiophene Boronic Acids

The position of the boronic acid group on the thiophene ring and the presence of other substituents influence both reactivity in the Suzuki-Miyaura coupling and stability towards protodeboronation. Generally, electron-rich boronic acids transmetalate faster.[8][19] However, heteroaryl boronic acids like 2-thienylboronic acid can be unstable.

| Boronic Acid Species | Observation | Conditions | Reference |

| 2-Thiopheneboronic acid | Prone to protodeboronation and dimerization side-products. | Standard Suzuki conditions | [14] |

| 3-Thiopheneboronic acid | Generally more stable and less prone to side reactions than the 2-isomer. | Standard Suzuki conditions | [20] |

| 5-Thiazolylboronic acid | Rapid protodeboronation (t_½_ ≈ 25-50 sec). | pH 7, 70 °C | [17] |

| 3-Furanboronic acid | Successfully coupled with various heteroaryl chlorides. | Pd(OAc)₂/Buchwald ligand, K₃PO₄ | [20] |

| 2-Pyridylboronic acid | Notoriously unstable; often requires use as a trifluoroborate salt or MIDA ester. | Standard Suzuki conditions | [14] |

Experimental Protocols

Reproducibility in catalysis requires meticulous experimental execution. Below are detailed protocols for a general Suzuki-Miyaura coupling reaction with a thiophene boronic acid and for monitoring reaction kinetics.

Protocol for General Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of an aryl bromide with 3-thienylboronic acid.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

3-Thienylboronic Acid (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Degassed Solvent (e.g., 1,4-Dioxane, 5 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 3-thienylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[18][21]

-

Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[21]

Protocol for In-Situ Kinetic Monitoring by NMR

Understanding the reaction rate is crucial for mechanistic studies and optimization. This protocol outlines a general procedure for monitoring reaction kinetics using NMR spectroscopy.

Materials & Equipment:

-

Reactants and catalyst system as described in 5.1.

-

Deuterated solvent (e.g., Dioxane-d₈).

-

Internal standard (e.g., biphenyl, mesitylene).

-

NMR spectrometer with temperature control.

-

NMR tubes with septa.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the aryl halide and a known amount of the internal standard in the deuterated solvent.

-

Reaction Initiation: In an NMR tube, combine the thiophene boronic acid, base, and palladium catalyst. Seal the tube with a septum.

-

Sample Preparation: At time t=0, inject the stock solution of the aryl halide and internal standard into the NMR tube. Mix thoroughly.

-

Data Acquisition: Immediately place the NMR tube into the pre-heated NMR spectrometer. Acquire spectra (e.g., ¹H or ¹⁹F NMR if applicable) at regular time intervals.[22][23]

-

Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard in each spectrum.

-

Kinetic Plot: Plot the concentration (or relative integration) of the starting material or product versus time. The rate of the reaction can be determined from the slope of this curve, allowing for the calculation of rate constants.[24]

Conclusion and Future Outlook

The transmetalation of thiophene boronic acids in Suzuki-Miyaura catalysis is a delicate interplay between the desired C-C bond formation and the detrimental protodeboronation side reaction. Mechanistic evidence strongly suggests that under typical conditions with weak bases, the oxo-palladium pathway is the dominant route for transmetalation. The inherent instability of many heteroaryl boronic acids, particularly 2-thienylboronic acid, necessitates careful optimization of reaction conditions—including the base, catalyst, ligand, and temperature—to ensure the rate of transmetalation outpaces the rate of protodeboronation.

Future research will likely focus on the development of novel, highly active catalyst systems that operate at lower temperatures, further minimizing protodeboronation. Additionally, advanced in-situ monitoring techniques and computational modeling will continue to refine our understanding of the subtle electronic and steric effects that govern the transmetalation of these important heterocyclic building blocks, enabling more rational and efficient synthetic strategies in drug discovery and materials science.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Protodeboronation - Wikipedia [en.wikipedia.org]

- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. boa.unimib.it [boa.unimib.it]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. azom.com [azom.com]

- 23. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 24. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-(Hydroxymethyl)thiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (3-(Hydroxymethyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of targeted cancer therapies.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an invaluable tool in modern organic synthesis.

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is a valuable reagent for introducing a functionalized thiophene moiety into target molecules. The thiophene ring is a common scaffold in many biologically active compounds, and the hydroxymethyl group provides a handle for further synthetic modifications. One area of significant interest is the synthesis of inhibitors for the Fat Mass and Obesity-Associated Protein (FTO), an N6-methyladenosine (m⁶A) RNA demethylase that has been identified as an oncogenic driver in Acute Myeloid Leukemia (AML).[1][2]

Application in Drug Discovery: Targeting the FTO Pathway in Acute Myeloid Leukemia

Recent research has highlighted the critical role of the FTO enzyme in the proliferation and survival of AML cells.[1][3] FTO is an m⁶A demethylase that removes methyl groups from messenger RNA, thereby influencing gene expression. In certain subtypes of AML, FTO is overexpressed and promotes leukemogenesis by reducing the m⁶A levels in the mRNA transcripts of key oncogenes and tumor suppressors, such as ASB2 and RARA.[1][4] This dysregulation of RNA methylation leads to increased cell proliferation and a block in differentiation.[5]

The development of small molecule inhibitors targeting FTO is a promising therapeutic strategy for AML. The synthesis of such inhibitors often involves the coupling of a heterocyclic core, such as thiophene, with various aryl or heteroaryl fragments. The Suzuki-Miyaura coupling with (3-(Hydroxymethyl)thiophen-2-yl)boronic acid provides a direct route to constructing the chemical scaffolds necessary for potent and selective FTO inhibition.

Data Presentation

The following table provides a template for summarizing the results of Suzuki-Miyaura coupling reactions with (3-(Hydroxymethyl)thiophen-2-yl)boronic acid. Due to the substrate-specific nature of this reaction, the conditions and yields will vary depending on the coupling partner. Researchers should use this table to document their findings and for comparison across different substrates and reaction conditions.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | (2-(4-methoxyphenyl)thiophen-3-yl)methanol | [e.g., 85] |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | (2-(4-(trifluoromethyl)phenyl)thiophen-3-yl)methanol | [Fill in] |

| 3 | 2-Bromopyridine | (2-(pyridin-2-yl)thiophen-3-yl)methanol | [Fill in] |

| 4 | 4-Bromobenzonitrile | 4-(3-(hydroxymethyl)thiophen-2-yl)benzonitrile | [Fill in] |

*Note: The yield for Entry 1 is a representative example based on similar reactions and should be experimentally determined.

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction.

Note: This is a general protocol and may require optimization for specific substrates. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.

Protocol: Suzuki-Miyaura Coupling of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid with an Aryl Bromide

Materials:

-

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid

-

Aryl bromide (e.g., 4-Bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reagent Preparation:

-

In a dry round-bottom flask equipped with a magnetic stir bar, add (3-(Hydroxymethyl)thiophen-2-yl)boronic acid (1.2 equivalents).

-

Add the aryl bromide (1.0 equivalent).

-

Add the base (2.0 - 3.0 equivalents).

-

Add the palladium catalyst (0.01 - 0.05 equivalents).

-

-

Reaction Setup:

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: Simplified FTO signaling pathway in Acute Myeloid Leukemia.

References

- 1. [Research Progress of m6A Demethylase FTO and Its Inhibitors in Acute Myeloid Leukemia --Review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cityofhope.org [cityofhope.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-3-(hydroxymethyl)thiophenes via palladium-catalyzed cross-coupling reactions involving (3-(hydroxymethyl)thiophen-2-yl)boronic acid. The protocols and data presented are compiled from established methodologies and are intended to serve as a comprehensive guide for the efficient synthesis of this important class of compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of (3-(hydroxymethyl)thiophen-2-yl)boronic acid with various aryl halides provides access to a diverse range of 2-aryl-3-(hydroxymethyl)thiophenes. These compounds are significant structural motifs in numerous biologically active molecules and functional materials. The thiophene core, particularly when substituted, acts as a key pharmacophore and a versatile building block in drug discovery. This document outlines effective palladium catalysts and detailed protocols for successful coupling reactions.

Data Presentation: Palladium-Catalyzed Coupling Reactions

The following tables summarize typical reaction conditions and yields for the synthesis of 2-aryl-3-(hydroxymethyl)thiophenes. While direct Suzuki-Miyaura coupling data for (3-(hydroxymethyl)thiophen-2-yl)boronic acid is often embedded in broader synthetic schemes, a highly relevant and efficient alternative, the direct C-H arylation of thiophen-2-ylmethanol, which yields the same products, is presented below. This provides a strong basis for comparison and optimization for specific substrates.

Table 1: Palladium-Catalyzed Direct C-H Arylation of Thiophen-2-ylmethanol with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 95 |

| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 92 |

| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 88 |

| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 85 |